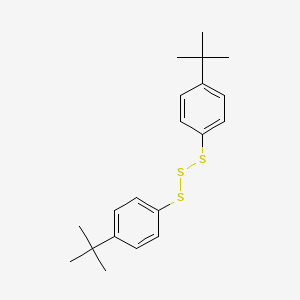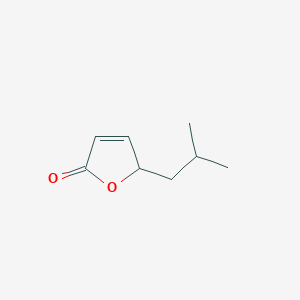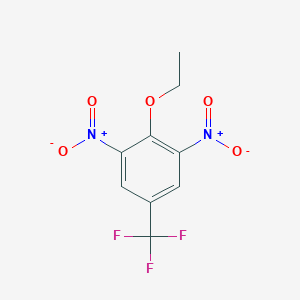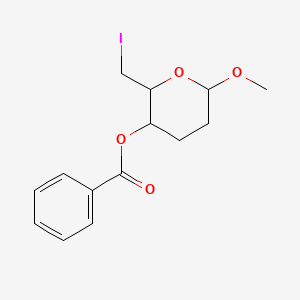
2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phosphoramidate group, which includes a phosphorus atom bonded to nitrogen and oxygen atoms. The compound’s structure allows it to participate in various chemical reactions, making it valuable in multiple scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of phenyl phosphorodichloridate with 2,3-dihydroxypropylamine in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation.
Another method involves the oxidative cross-coupling of phenyl phosphorodichloridate with 2,3-dihydroxypropylamine, followed by purification steps to isolate the final compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the compound’s quality.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into simpler phosphoramidate structures.
Substitution: The chloroethyl groups can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various phosphoramidate derivatives, which can be further utilized in different applications. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a range of functionalized phosphoramidates.
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate has numerous applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions, given its ability to form stable complexes with biological molecules.
Medicine: The compound has potential therapeutic applications, including as a precursor for developing drugs targeting specific enzymes and pathways.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to the inhibition or modulation of their activity. This interaction is facilitated by the compound’s phosphoramidate group, which can undergo nucleophilic attack by amino acid residues in the target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate
- Phenyl phosphorodichloridate
- 2,3-Dihydroxypropylamine
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. The presence of both dihydroxypropyl and chloroethyl groups allows for diverse chemical modifications, making it a versatile reagent in various applications.
Propiedades
Número CAS |
17773-94-3 |
|---|---|
Fórmula molecular |
C13H20Cl2NO5P |
Peso molecular |
372.2 g/mol |
Nombre IUPAC |
3-[bis(2-chloroethyl)amino-phenoxyphosphoryl]oxypropane-1,2-diol |
InChI |
InChI=1S/C13H20Cl2NO5P/c14-6-8-16(9-7-15)22(19,20-11-12(18)10-17)21-13-4-2-1-3-5-13/h1-5,12,17-18H,6-11H2 |
Clave InChI |
HBYCFRYSXHQVKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(N(CCCl)CCCl)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol](/img/structure/B14705350.png)
![3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol](/img/structure/B14705362.png)




![2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid](/img/structure/B14705382.png)





